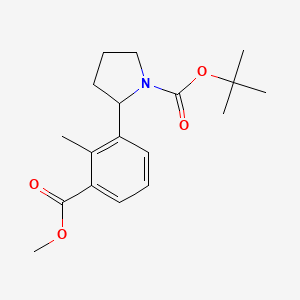

Tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate (CAS: 914299-22-2) is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a methoxycarbonyl-substituted aromatic ring, and a methyl substituent. This molecule is part of a broader class of Boc-protected pyrrolidine derivatives, which are widely used in medicinal chemistry and organic synthesis due to their versatility in building chiral centers and modulating pharmacokinetic properties .

Properties

CAS No. |

914299-22-2 |

|---|---|

Molecular Formula |

C18H25NO4 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

tert-butyl 2-(3-methoxycarbonyl-2-methylphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H25NO4/c1-12-13(8-6-9-14(12)16(20)22-5)15-10-7-11-19(15)17(21)23-18(2,3)4/h6,8-9,15H,7,10-11H2,1-5H3 |

InChI Key |

ROSRTGNXCCHPIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)OC)C2CCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Pyrrolidine

The starting material, pyrrolidine or pyrrolidine carboxylic acid derivatives, is often protected at the nitrogen with a Boc group to prevent unwanted side reactions during subsequent steps. This is typically achieved by reacting pyrrolidine or its derivatives with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium bicarbonate in a biphasic solvent system (THF:H2O) at room temperature for 12 hours. The reaction is monitored by thin-layer chromatography (TLC) and yields Boc-protected pyrrolidine derivatives in high purity and yield (~98%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection | (Boc)2O, NaHCO3, THF:H2O, rt, 12 h | 98 | Monitored by TLC, isolated by extraction |

Coupling of Boc-Protected Pyrrolidine with Aryl Amines or Halides

The key step involves coupling the Boc-protected pyrrolidine carboxylate with an aryl amine or halide bearing the methoxycarbonyl substituent. This can be performed using peptide coupling reagents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in an aprotic solvent such as THF at low temperatures (0 °C) gradually warming to room temperature or refluxing for 24 hours.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Coupling | Boc-pyrrolidine, aryl amine, COMU, DIPEA, THF, 0 °C to RT, 24 h | 60-70 | Reaction monitored by TLC, purified by chromatography |

C-H Activation and Arylation

Advanced synthetic routes employ transition metal-catalyzed C-H activation to install the aryl substituent directly onto the pyrrolidine ring or its derivatives. For example, rhodium(I) or copper-catalyzed 1,4-addition reactions with aryl boronic esters or aryl iodides enable regio- and stereoselective introduction of the methoxycarbonyl-substituted phenyl group. This approach provides access to diastereomerically pure intermediates.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| C-H activation/arylation | Rh(I) or Cu catalysis, aryl boronic ester or iodide, base, solvent | 31-84 | Diastereoselective, requires optimization |

Esterification and Protection of Carboxylic Acids

The methoxycarbonyl group is often introduced or preserved by esterification of carboxylic acid intermediates. The tert-butyl ester protection is commonly installed using tert-butyl 2,2,2-trichloroacetimidate (TBTA) as an esterification reagent, which provides high yields (~70%) and stability under subsequent reaction conditions.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | TBTA, acidic catalyst, solvent, rt | ~70 | Protects carboxylic acid groups |

Purification and Characterization

Purification is typically achieved by chromatographic techniques such as flash chromatography or supercritical fluid chromatography (SFC) for enantiomeric separation. Characterization involves:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm structural features and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and purity.

- Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and purity.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Boc protection of pyrrolidine | (Boc)2O, NaHCO3, THF:H2O, rt, 12 h | 98 | High purity Boc-protected intermediate |

| 2 | Coupling with aryl amine | COMU, DIPEA, THF, 0 °C to RT, 24 h | 60-70 | Peptide coupling for amide bond formation |

| 3 | C-H activation/arylation | Rh(I)/Cu catalysis, aryl boronic ester/iodide | 31-84 | Diastereoselective arylation step |

| 4 | Esterification (tert-butyl) | TBTA, acidic catalyst, solvent, rt | ~70 | Protects carboxylic acid groups |

| 5 | Purification & characterization | Flash chromatography, SFC, NMR, HRMS | N/A | Ensures stereochemical and chemical purity |

Research Findings and Considerations

- The use of transition metal catalysis (rhodium, copper) for C-H activation provides a powerful method to achieve regioselective arylation with good stereocontrol, which is critical for the biological activity of the compound.

- The Boc protection strategy is robust and widely used to protect the pyrrolidine nitrogen during multi-step synthesis, facilitating selective reactions on the aromatic moiety.

- Esterification using TBTA is superior to other methods for tert-butyl ester formation due to higher yields and stability under basic and acidic conditions.

- Reaction monitoring by TLC and HPLC is essential to optimize reaction times and minimize by-products, ensuring high purity of the final compound.

- NMR and HRMS data confirm the structural integrity and purity of the synthesized tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate, which is vital for downstream applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. Tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate could potentially be explored for its cytotoxic effects on various cancer cell lines due to its structural similarity to known anticancer agents.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that pyrrolidine derivatives showed selective cytotoxicity against breast cancer cells, prompting further investigation into similar compounds like this compound for potential therapeutic use .

Agricultural Applications

2. Biopesticide Development

The increasing need for eco-friendly pest control solutions has led to the exploration of botanical pesticides. The compound's structure suggests it may possess bioactive properties that could be effective against agricultural pests.

Case Study:

Research on the efficacy of botanical extracts has shown that specific compounds can inhibit the growth of pests such as aphids and spider mites. The potential application of this compound as a biopesticide could be investigated further, considering its chemical properties align with those of known plant-derived insecticides .

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a Boc-pyrrolidine core with multiple analogs, differing primarily in substituent groups:

Key Observations :

Key Observations :

- Photoredox Catalysis : The cyclobutane-containing analog achieved 70% yield under visible-light irradiation, highlighting the utility of modern catalytic methods for complex scaffolds.

- High-Yield Carboxamide Synthesis : The m-tolylcarbamoyl derivative was obtained in 88% yield, suggesting efficient coupling reactions for amide formation.

Physicochemical and Stereochemical Properties

- Stereochemical Control: Diastereoselectivity was explicitly noted for the cyclobutane derivative (d.r. 66:34) , whereas other compounds (e.g., ) were synthesized without reported stereochemical challenges.

Biological Activity

Tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate (CAS Number: 914299-22-2) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a tert-butyl group and a methoxycarbonyl substituent on a phenyl ring, suggests it may interact with various biological targets, particularly in the context of enzyme inhibition and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H25NO4 |

| Molecular Weight | 319.395 g/mol |

| LogP | 3.7915 |

| PSA | 55.84 Ų |

Research indicates that compounds similar to this compound may exhibit inhibitory effects on specific enzymes. For instance, studies on pyrrolidine derivatives have shown that they can act as inhibitors of neuraminidase, an enzyme critical for viral replication, particularly in influenza viruses . The interaction of these compounds with the active site of neuraminidase involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex and prevent substrate access.

Biological Activity and Case Studies

-

Neuraminidase Inhibition :

- In a study evaluating various amino acid derivatives as neuraminidase inhibitors, pyrrolidine analogs demonstrated significant inhibitory activity against influenza virus strains. The compounds were tested in cell culture assays, where they showed effective reduction of cytopathogenic effects caused by viral infection . This suggests that this compound could possess similar antiviral properties.

- Cytotoxicity Assessment :

- Multidrug Resistance Reversal :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.